molecular formula C24H17BrN2O B11535858 2-(4-bromophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

2-(4-bromophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11535858
M. Wt: 429.3 g/mol
InChI Key: SWRZAFUFPIBUEP-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-naphthylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different states of hydrogenation.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structural features.

    Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
  • N-(4-Bromophenyl)-4-naphthalen-2-yl-N-phenylaniline
  • Phenylboronic pinacol esters

Uniqueness

2-(4-BROMOPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H17BrN2O

Molecular Weight

429.3 g/mol

IUPAC Name

2-(4-bromophenyl)-3-naphthalen-2-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H17BrN2O/c25-19-12-9-17(10-13-19)23-26-22-8-4-3-7-21(22)24(28)27(23)20-14-11-16-5-1-2-6-18(16)15-20/h1-15,23,26H

InChI Key

SWRZAFUFPIBUEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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